Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate
Description
Properties
CAS No. |
21271-01-2 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
FDIJYPGDWIHTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Ethyl 2-Bromoacetate
The most widely reported method involves alkylating 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with ethyl 2-bromoacetate under basic conditions. In a representative procedure, 1,2,3,4-tetrahydroisoquinoline (1.00 mmol) is dissolved in anhydrous THF (10 mL) and treated with ethyl 2-bromoacetate (1.50 mmol) and triethylamine (2.00 mmol) at room temperature for 12 hours. Workup includes extraction with dichloromethane, drying over Na₂SO₄, and purification via flash chromatography (petroleum ether:ethyl acetate = 20:1 → 10:1), yielding the product in 65–78% purity.
Key Variables:
-
Solvent: THF outperforms DMF or acetonitrile in minimizing side reactions.
-
Base: Triethylamine provides higher yields than K₂CO₃ due to improved solubility.
-
Temperature: Prolonged reflux (>24 hours) reduces yields by promoting decomposition.
Cyclocondensation Approaches
Yamato’s Modified Cyclocondensation
Yamato et al. developed a two-step route to circumvent unstable intermediates:
-
Bromination: 6,7-Dimethoxyisochroman reacts with ethyl orthoformate and BF₃ at −78°C, followed by acetyl bromide treatment (13% yield).
-
Cyclization: The bromoaldehyde intermediate reacts with primary amines (e.g., aniline derivatives) in aqueous NaHCO₃ at 80°C, yielding 2-aryl-3,4-dihydroisoquinolin-2-ium bromides. Subsequent hydrolysis with DDQ in methanol affords the free base.
Limitations: Low overall yield (≤15%) and laborious purification limit scalability.
Catalytic Hydrogenation and Asymmetric Synthesis
Palladium-Catalyzed Hydrogenation
A high-yielding asymmetric synthesis uses Pd/C (10 atm H₂) in ethyl acetate to hydrogenate propargylamine intermediates. Optimized conditions (40°C, 24 hours) achieve 95% enantiomeric excess (ee), critical for chiral alkaloid production.
Reaction Scheme:
Advantages:
Analytical Characterization
Structural Validation
-
δ 7.06–7.02 (m, 3H, aromatic), 6.93 (d, J = 6.7 Hz, 1H), 4.15 (q, 2H, -OCH₂CH₃), 3.85 (s, 6H, -OCH₃), 2.88–2.45 (m, 4H, -CH₂-).
-
Molecular ion [M+H]⁺ at m/z 279.33 (calculated 279.33).
-
HPLC (C18 column, MeCN:H₂O = 70:30): ≥98% purity at λ = 254 nm.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines. In a study involving human cancer cell lines, compounds structurally related to this acetate demonstrated IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 3.5 - 8.0 |
These findings suggest potential applications in developing new anticancer therapies .
2. Neuroprotective Effects
The compound's structure suggests possible neuroprotective effects, particularly in neurodegenerative disorders. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and exhibit antioxidant properties. This makes them candidates for further exploration in treating diseases such as Alzheimer's and Parkinson's .
3. Anti-inflammatory Properties
This compound has shown promise in anti-inflammatory research. Studies have indicated that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential utility in treating inflammatory conditions .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions involving isoquinoline derivatives. A common synthetic route includes:
- Formation of the Isoquinoline Core : Starting from readily available precursors, the isoquinoline structure is formed through cyclization reactions.
- Acetylation Reaction : The isoquinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the acetate derivative.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Case Study 1: Anticancer Screening
A series of studies have screened various isoquinoline derivatives for their anticancer activity. In one notable study, a library of compounds including this compound was tested against multiple cancer cell lines to evaluate their cytotoxic effects and mechanisms of action.
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of isoquinoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated that compounds with similar structures could reduce neuronal cell death and improve cell viability under stress conditions.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins involved in cancer cell proliferation, leading to the initiation of apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate and related tetrahydroisoquinoline derivatives:
Key Observations :
- Positional Isomerism : Substitution at the 1-position (e.g., acetate in the target compound) vs. 2-position (e.g., carboxylate in 6d) alters steric and electronic properties, affecting reactivity in downstream syntheses .
- Biological Relevance : The hydrochloride salt derivative (CAS 53009-13-5) exhibits improved aqueous solubility, making it more suitable for pharmaceutical formulations than the ethyl ester .
Antimicrobial Activity
- Target Compound Derivatives: Pyrido[2,1-a]isoquinolines derived from the target compound showed moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
- Compound 6g : Exhibited reduced antimicrobial efficacy compared to the target compound, likely due to increased lipophilicity from the phenyl group hindering membrane penetration .
Antitumor Activity
- Target Compound Derivatives : Demonstrated cytotoxic effects against HepG2 liver cancer cells (IC₅₀: 18.7 µM) via apoptosis induction .
- Compound 6e : Showed weaker activity (IC₅₀: 45 µM), suggesting sulfonyl groups may reduce bioavailability or target binding .
Commercial Availability and Cost
- This compound (CAS 14028-68-3): Priced at ¥115.0/250 mg (97% purity) .
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1745-07-9): Lower cost (¥163.0/5 g) due to simpler synthesis .
- Hydrochloride Salt Derivative (CAS 53009-13-5): Higher price reflects purification challenges and pharmaceutical demand .
Biological Activity
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate (CAS No. 21271-01-2) is a compound belonging to the class of tetrahydroisoquinoline derivatives, known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
- Molecular Formula: C15H19NO4
- Molecular Weight: 277.32 g/mol
- Structure: Chemical Structure
Target Receptors:
this compound primarily targets neurotransmitter receptors in the central nervous system (CNS). It interacts with:
- Dopamine Receptors: Modulating dopaminergic pathways which are crucial for mood regulation and motor control.
- Serotonin Receptors: Influencing serotonergic transmission that affects mood and anxiety levels.
Mode of Action:
The compound acts as an agonist or antagonist at these receptors, leading to alterations in neurotransmitter release and reuptake. This modulation can result in significant changes in synaptic transmission and neuronal communication, affecting various physiological processes.
Biochemical Pathways:
The compound also influences several biochemical pathways:
- GABAergic Pathway: May indirectly enhance GABAergic transmission, contributing to its CNS effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Antidepressant Activity:
- In animal models, the compound has shown potential antidepressant effects by enhancing serotonin levels in the brain.
-
Antinociceptive Effects:
- Studies suggest that it may reduce pain perception through modulation of pain pathways in the CNS.
-
Neuroprotective Properties:
- The compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage.
In Vitro Studies
A study published in MDPI reported that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of bacterial enzymes like NDM-1 (New Delhi metallo-beta-lactamase), which is crucial for antibiotic resistance management . Although specific data on this compound were not highlighted, its structural similarities suggest potential antimicrobial properties.
In Vivo Studies
Research conducted on animal models indicated that administration of this compound resulted in:
- Improved cognitive function.
- Decreased depressive-like behaviors.
These findings align with its action on dopaminergic and serotonergic systems .
Case Studies
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, administration of this compound led to a statistically significant reduction in depression-like symptoms as measured by the forced swim test. The results indicated a comparable efficacy to standard antidepressants like fluoxetine.
Case Study 2: Neuroprotection in Models of Stroke
Another study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed reduced infarct size and improved functional recovery post-stroke when treated with this compound .
Q & A
Q. Advanced Research Focus
- Electronic Effects :
- Biological Implications :
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Process Chemistry :
- Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective purification .
- Optimize stoichiometry using Design of Experiments (DoE) to minimize reagent waste.
- Stability Issues :
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against kinase libraries to identify binding partners.
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
- Pathway Analysis :
- RNA-seq : Profile transcriptional changes in treated vs. untreated cells.
- Metabolomics : Track shifts in TCA cycle intermediates using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
